Cas no 2228559-64-4 (4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine)

4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a substituted pyridine moiety. The presence of difluoro groups at the 4-position of the cyclohexane ring enhances its metabolic stability and lipophilicity, potentially improving bioavailability. The 5-methoxypyridin-2-yl substituent contributes to its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This compound is particularly useful in the development of bioactive molecules due to its balanced polarity and structural rigidity. Its well-defined chemical structure allows for precise modifications, facilitating research in medicinal chemistry and drug discovery. High purity and consistent quality ensure reliable performance in synthetic applications.
4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine structure
2228559-64-4 structure
Product Name:4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine
CAS No:2228559-64-4
MF:C12H16F2N2O
MW:242.265049934387
CID:6255547
PubChem ID:155820804
Update Time:2025-11-07

4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine
    • EN300-1950913
    • 2228559-64-4
    • Inchi: 1S/C12H16F2N2O/c1-17-9-2-3-10(16-8-9)11(15)4-6-12(13,14)7-5-11/h2-3,8H,4-7,15H2,1H3
    • InChI Key: MPEMOMDBLRRQCE-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C=CC(=CN=2)OC)(CC1)N)F

Computed Properties

  • Exact Mass: 242.12306946g/mol
  • Monoisotopic Mass: 242.12306946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 48.1Ų

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Additional information on 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine

4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine (CAS No. 2228559-64-4): An Overview of a Promising Compound in Medicinal Chemistry

4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine (CAS No. 2228559-64-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclohexylamines and is characterized by the presence of difluoro and methoxy substituents, which contribute to its distinct pharmacological properties.

The difluoro substitution on the cyclohexane ring imparts enhanced metabolic stability and improved pharmacokinetic profiles, making it a valuable scaffold for drug design. The 5-methoxypyridin-2-yl moiety, on the other hand, is known for its ability to modulate various biological targets, including receptors and enzymes. This combination of structural elements makes 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine a promising candidate for the development of new therapeutic agents.

Recent studies have explored the potential of this compound in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine exhibits potent activity against specific serotonin receptors, which are implicated in conditions such as depression and anxiety. In preclinical models, this compound has demonstrated significant antidepressant-like effects without causing adverse side effects commonly associated with existing treatments.

Another area of interest is its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Studies have indicated that 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine can effectively inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. This makes it a potential candidate for the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

In addition to its therapeutic applications, 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine has also been studied for its use in chemical biology research. The compound's unique structure allows it to serve as a valuable tool for probing biological pathways and understanding disease mechanisms. For instance, it has been used to investigate the role of specific receptors in cellular signaling processes, providing insights that could lead to the discovery of new drug targets.

The synthesis of 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the coupling of a difluorocyclohexylamine derivative with a 5-methoxypyridine derivative using transition metal-catalyzed reactions. These methods have been optimized to produce the compound efficiently and cost-effectively, making it accessible for both research and development purposes.

From a safety perspective, 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine has been evaluated for its toxicity and pharmacological properties. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety profile in humans.

In conclusion, 4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine (CAS No. 2228559-64-4) represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical utility.

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